molecular formula C13H15NO3 B12944480 6-Hydroxy-1H-indol-5-yl pivalate

6-Hydroxy-1H-indol-5-yl pivalate

Cat. No.: B12944480
M. Wt: 233.26 g/mol
InChI Key: KRXXRNDDWFQPAD-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl pivalate is an indole derivative featuring a hydroxy group at position 6 and a pivalate (2,2-dimethylpropanoyl) ester at position 4. The pivalate group is a bulky, sterically hindered ester known to enhance metabolic stability and modulate lipophilicity compared to smaller esters like acetate or butyrate . Its parent compound, 1H-indol-5-ol (5-hydroxyindole), is a bioactive scaffold with intrinsic protozoal and enzymatic inhibitory properties, as observed in alkaloid derivatives such as haemanthamine .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3

InChI Key

KRXXRNDDWFQPAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl pivalate typically involves the esterification of 6-hydroxyindole with pivalic anhydride or pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-indol-5-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl pivalate is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and metabolism . The hydroxy and pivalate groups may enhance its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives of Indole/Alkaloid Scaffolds

Key Findings from Haemanthamine Derivatives ()

Haemanthamine and its dihydro derivative were esterified with acetate, butyrate, pivalate, and hexanoate to study antiprotozoal activity. At 1 g/L, all esters inhibited rumen protozoa by 64–84%. However, pivalate esters exhibited superior potency at lower concentrations, particularly in the dihydrohaemanthamine series (derivative 10, dihydrohaemanthamine pivalate) .

Table 1: Protozoal Inhibition Rates of Haemanthamine Esters (1 g/L)

Ester Type Protozoal Inhibition (%)
Acetate 64
Butyrate 72
Pivalate 84
Hexanoate 78

The bulky pivalate group likely enhances membrane permeability and resistance to enzymatic hydrolysis, prolonging activity.

Pivalate vs. Sulfonate Derivatives

identifies (6-hydroxy-1H-indol-5-yl)oxidanesulfonic acid, a sulfonate analog of 6-hydroxy-1H-indol-5-yl pivalate. While both compounds retain the indole core, the sulfonate group introduces strong acidity and hydrophilicity, contrasting with the lipophilic pivalate ester. Sulfonates are typically less cell-permeable but may exhibit improved solubility for intravenous applications .

Parent Compound: 1H-Indol-5-ol (5-Hydroxyindole)

The unmodified scaffold (1H-indol-5-ol) lacks the pivalate group, reducing steric hindrance and metabolic stability. In haemanthamine studies, non-esterified alkaloids showed weaker antiprotozoal effects compared to esterified analogs, highlighting the critical role of the pivalate group in enhancing bioavailability and target engagement .

Comparison with Sulfonamide-Pivalate Hybrids

describes sulfonamide inhibitors incorporating the 4-(sulfonyl)phenyl pivalate fragment from Sivelestat, a neutrophil elastase inhibitor. Unlike this compound, these hybrids leverage the pivalate group to stabilize interactions with serine proteases (e.g., Ser195). The study found that pivalate-modified sulfonamides exhibited improved chemical stability and additive inhibitory effects, suggesting broader applicability of pivalate esters in drug design .

Steroidal Pivalate Derivatives

lists fluocortolone pivalate and tixocortol pivalate , steroidal anti-inflammatory agents. While structurally distinct from indole derivatives, these compounds demonstrate the versatility of pivalate esters in enhancing topical potency and reducing systemic absorption. This contrasts with this compound, which is tailored for protozoal or enzymatic inhibition .

Table 2: Comparative Properties of this compound and Analogs

Compound Class Key Feature Bioactivity Advantage Reference
This compound Bulky ester, lipophilic Enhanced protozoal inhibition
Haemanthamine acetate Small ester, less stable Moderate potency
1H-Indol-5-ol (parent) No ester, hydrophilic Lower bioavailability
Sulfonate analog Acidic, hydrophilic Improved solubility
Sulfonamide-pivalate hybrids Dual functional groups Stabilized enzyme interactions

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